molecular formula C16H22BN3O2 B578133 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-02-8

2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578133
CAS No.: 1310383-02-8
M. Wt: 299.181
InChI Key: KEOFQECGKOANOV-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features both an imidazole and a pyridine ring. The presence of the boronate ester group makes it particularly interesting for various chemical applications, especially in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Borylation of Pyridine: The pyridine ring is borylated using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

    Coupling Reaction: The final step involves coupling the borylated pyridine with the imidazole derivative using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The boronate ester group allows for various substitution reactions, including Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The imidazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    2-(2-Ethyl-1H-imidazol-1-yl)pyridine: Similar structure but lacks the boronate ester group.

    6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the imidazole ring, reducing its potential biological activity.

Uniqueness

The uniqueness of 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of an imidazole ring and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O2/c1-6-13-18-10-11-20(13)14-9-7-8-12(19-14)17-21-15(2,3)16(4,5)22-17/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFQECGKOANOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694452
Record name 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-02-8
Record name 2-(2-Ethyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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